molecular formula C21H40ClNO B12769649 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride CAS No. 108736-88-5

2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride

Cat. No.: B12769649
CAS No.: 108736-88-5
M. Wt: 358.0 g/mol
InChI Key: KSBUNVJQBBPTJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting with the formation of the tricyclo(3.3.1.1(sup 3,7))decane core. This core is then functionalized with an ethanol group at the 2-position and a methylamino group at the alpha position.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific tricyclic structure and the presence of the octyl group, which can influence its chemical properties and biological activities. The combination of these structural features makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

108736-88-5

Molecular Formula

C21H40ClNO

Molecular Weight

358.0 g/mol

IUPAC Name

1-[2-(methylamino)-2-adamantyl]decan-2-ol;hydrochloride

InChI

InChI=1S/C21H39NO.ClH/c1-3-4-5-6-7-8-9-20(23)15-21(22-2)18-11-16-10-17(13-18)14-19(21)12-16;/h16-20,22-23H,3-15H2,1-2H3;1H

InChI Key

KSBUNVJQBBPTJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl

Origin of Product

United States

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